molecular formula C17H19NO4 B1375407 Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate CAS No. 561307-71-9

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate

Cat. No.: B1375407
CAS No.: 561307-71-9
M. Wt: 301.34 g/mol
InChI Key: IKUJMQAAEQJMKL-UHFFFAOYSA-N
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Description

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate: is a synthetic organic compound with a complex structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and an enone moiety attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Enone Moiety: The enone moiety can be introduced via a Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone in the presence of a base.

    Esterification: The final step involves the esterification of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the enone moiety can yield saturated alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and solvents such as dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Introduction of various functional groups onto the indole core.

Scientific Research Applications

Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s indole core makes it a candidate for studying biological activities such as enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activities. The enone moiety may also participate in Michael addition reactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Shares a similar structure but with a pyrazolo[3,4-b]pyridine core instead of an indole core.

    Tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-pyrrole-1-carboxylate: Contains a pyrrole core instead of an indole core.

Uniqueness

The uniqueness of Tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate lies in its specific combination of functional groups and the indole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 5-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-10-9-13-11-12(5-7-14(13)18)6-8-15(19)21-4/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUJMQAAEQJMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735980
Record name tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561307-71-9
Record name tert-Butyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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